4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

Lipophilicity Drug Design Physicochemical Property

4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine (CAS 1247212-18-5) is a densely functionalized, small-molecule building block belonging to the 5-aminopyrazole class. Its structure features a pyrazole core with a reactive 5-amino group, a synthetically versatile 4-bromo substituent for cross-coupling, and a lipophilic N1-cyclopentyl group that modulates its physicochemical profile.

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
Cat. No. B13060139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
Molecular FormulaC8H12BrN3
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=C(C=N2)Br)N
InChIInChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2
InChIKeyUOFBNMHPGOUQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine: A Strategic 5-Amino-4-bromopyrazole Scaffold for Drug Discovery


4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine (CAS 1247212-18-5) is a densely functionalized, small-molecule building block belonging to the 5-aminopyrazole class . Its structure features a pyrazole core with a reactive 5-amino group, a synthetically versatile 4-bromo substituent for cross-coupling, and a lipophilic N1-cyclopentyl group that modulates its physicochemical profile . This combination of functionalities positions it as a non-flat, three-dimensional scaffold for constructing compound libraries targeting diverse biological receptors, including kinases and GPCRs [1].

Why 4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine Cannot Be Replaced by Simpler Analogs


The unique value of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine in structure-activity relationship (SAR) exploration and library synthesis cannot be replicated by simply substituting its individual functional groups. Replacing the N1-cyclopentyl with a smaller N1-methyl group yields a significantly less lipophilic scaffold, drastically altering membrane permeability, target engagement, and nonspecific binding profiles . Conversely, using the non-brominated 1-cyclopentyl-1H-pyrazol-5-amine eliminates the critical C4 handle required for late-stage diversification via Suzuki-Miyaura or direct arylation chemistries, thereby halting a vector of SAR expansion [1]. The precise combination of these three groups is what creates a privileged, multifaceted intermediate, not the individual functional groups in isolation.

Quantifiable Procurement Evidence for 4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine


Enhanced Lipophilicity Driven by N1-Cyclopentyl Substitution

The target compound demonstrates substantially higher lipophilicity compared to its N1-methyl analog. This is a critical differentiator for optimizing blood-brain barrier penetration, membrane permeability, and binding to hydrophobic protein pockets. The experimentally determined LogP for the target compound is 1.78, significantly exceeding the 1.16 observed for 4-bromo-1-methyl-1H-pyrazol-5-amine [REFS-1, REFS-2].

Lipophilicity Drug Design Physicochemical Property

Synthetic Utility: C4-Bromo Handle Enables Cross-Coupling While Maintaining Amino Group Integrity

The C4-bromo substituent on the target compound is a proven synthetic handle for Pd-catalyzed direct arylation at the C5 position without C-Br bond cleavage, a chemoselective route not accessible to non-halogenated analogs. For 4-bromo-N-substituted pyrazoles, a simple phosphine-free catalytic system (1 mol% Pd(OAc)2, KOAc, DMA) achieves coupling with a wide scope of aryl bromides, while the C-Br bond remains intact for subsequent transformations [1]. This contrasts with non-halogenated scaffolds, which lack this versatile diversification point.

Synthetic Methodology C-H Activation Cross-Coupling

Superior Cross-Coupling Partner Compared to 4-Iodo Analogs in Suzuki-Miyaura Reactions

In a direct, head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction, bromo- and chloro-derivatives were found to be superior to iodo-derivatives [1]. The inferior performance of the iodo compounds is due to a significantly higher propensity for an undesired dehalogenation side reaction, which reduces yield and complicates purification. This establishes the 4-bromo derivative as the optimal choice over its 4-iodo congener for this critical C-C bond-forming reaction.

Cross-Coupling Suzuki-Miyaura Dehalogenation

Increased Three-Dimensional Character (Fsp3) for Enhanced Library Diversity

The N1-cyclopentyl substituent confers significantly higher three-dimensional character compared to commonly used flat aromatic or small alkyl groups. The fraction of sp3-hybridized carbons (Fsp3) for the target compound is 0.625 . This is a substantial increase over the non-halogenated N1-cyclopentyl analog (Fsp3 = 0.500) and a dramatic shift from the N1-methyl analog, 4-bromo-1-methyl-1H-pyrazol-5-amine (Fsp3 = 0.000) . A higher Fsp3 is correlated with improved clinical success rates, as it allows sampling of more diverse 3D pharmacophoric space.

Molecular Complexity Fraction sp3 Lead-likeness

High-Value Application Scenarios for 4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine


Late-Stage Diversification of Kinase-Focused Libraries

Medicinal chemistry teams synthesizing type I or type II kinase inhibitors can leverage the C4-bromo handle for late-stage Suzuki-Miyaura diversification. The evidence confirms the 4-bromo analog is superior to its 4-iodo counterpart for this reaction, ensuring higher yields with fewer side products [1]. The cyclopentyl group concurrently occupies a hydrophobic back pocket, potentially improving kinase selectivity.

Synthesis of CCR5 Antagonist Leads for Immuno-Oncology

The compound has been annotated as a CCR5 antagonist scaffold in preliminary pharmacological screening [1]. The distinct lipophilicity and 3D shape, evidenced by its higher LogP and Fsp3 compared to methyl analogs [REFS-2, REFS-3], make it a strategic starting point for hit-to-lead campaigns targeting chemokine receptors in HIV or immuno-oncology, where conformational constraint and membrane permeability are key.

Generation of CNS-Penetrant Chemical Probes

Neuroscience researchers can prioritize this building block for synthesizing probes targeting CNS receptors. Its experimentally determined LogP of 1.78 [1], which is 4.2 times higher than its N-methyl analog, is within an optimal range for passive blood-brain barrier penetration, while its non-flat cyclopentyl group can minimize P-glycoprotein recognition, addressing a common challenge in brain-exposed therapeutics.

Building Diverse Screening Libraries with Enhanced Lead-Likeness

For organizations aiming to increase the three-dimensionality of their corporate screening collections, this scaffold is a valuable asset. Its high Fsp3 of 0.625 [1] directly counters the 'flatland' problem plaguing many historical compound libraries. The C5-amino group allows for further parallel derivatization into amides or ureas, enabling the rapid generation of lead-like, highly saturated compound arrays.

Quote Request

Request a Quote for 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.